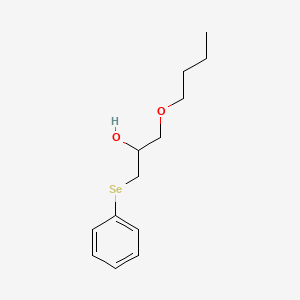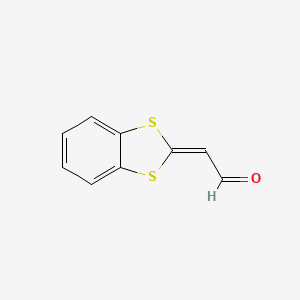
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is an organic compound with the molecular formula C9H6OS2 It is characterized by the presence of a benzodithiole ring system fused with an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde typically involves the reaction of benzyne with carbon disulfide. Benzyne, generated by the oxidation of 1-aminobenzotriazole or the decomposition of benzenediazonium-2-carboxylate, reacts with carbon disulfide to form the resonance-stabilized carbene 1,3-benzodithiol-2-ylidene. This intermediate can then be trapped by protic substrates to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Benzodithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the benzodithiole ring system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-1,3-benzodithiol-2-ylidene)acetaldehyde: Similar in structure but with a methyl group substitution.
1,3-Benzodithiol-2-ylideneacetaldehyde: A closely related compound with slight variations in the ring system.
Uniqueness
(2H-1,3-Benzodithiol-2-ylidene)acetaldehyde is unique due to its specific combination of a benzodithiole ring and an aldehyde group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Propiedades
Número CAS |
87815-67-6 |
|---|---|
Fórmula molecular |
C9H6OS2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
2-(1,3-benzodithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H |
Clave InChI |
AIORDKJCANCDQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC(=CC=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


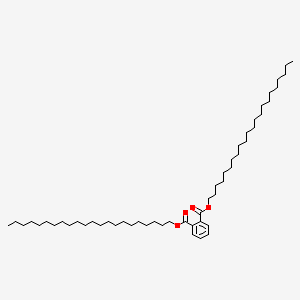
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
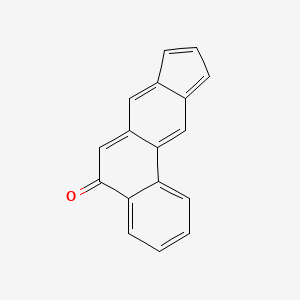
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
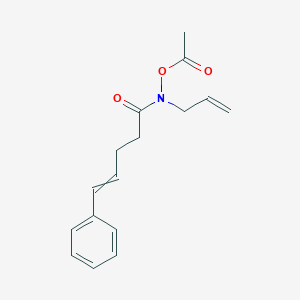
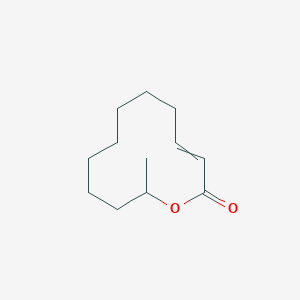

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
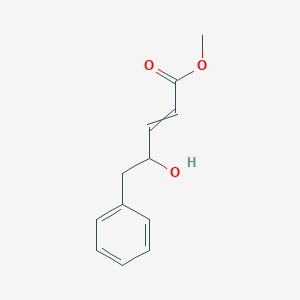
silane](/img/structure/B14409949.png)
